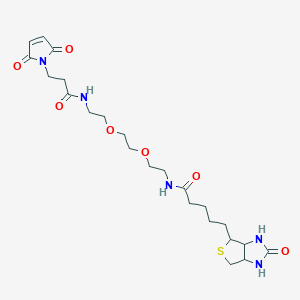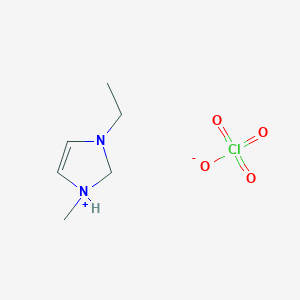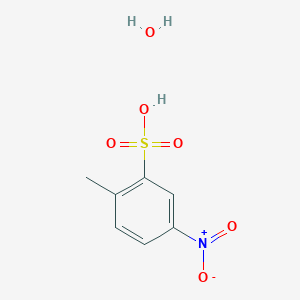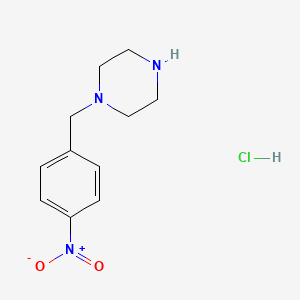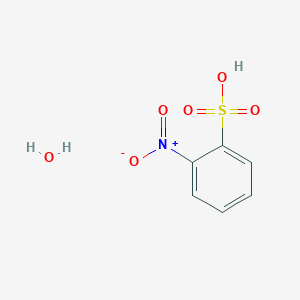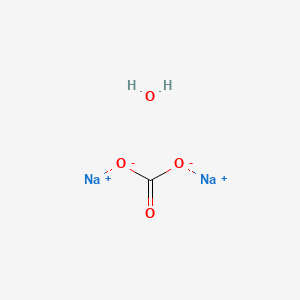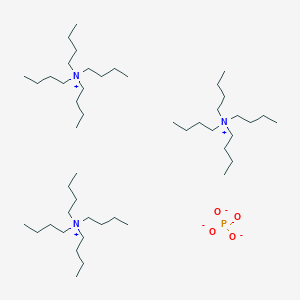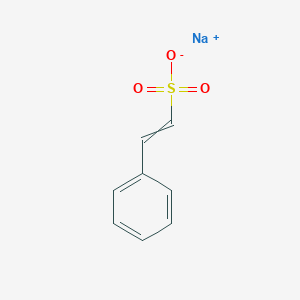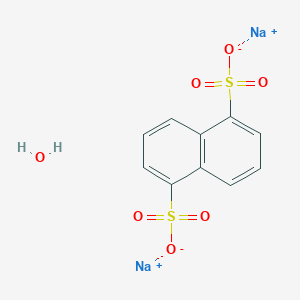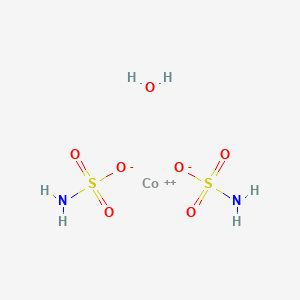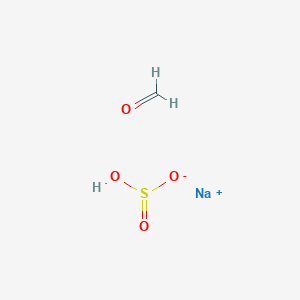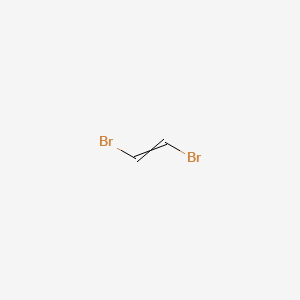
sodium;dihydrogen phosphate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium dihydrogen phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide . The reaction involves the following steps:
Neutralization Reaction: Phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to produce sodium dihydrogen phosphate (NaH₂PO₄) and water (H₂O). [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]
Crystallization: The resulting solution is then allowed to crystallize, forming sodium dihydrogen phosphate dihydrate.
Industrial production methods often involve the use of other sodium phosphate salts as starting materials, leading to effective production methods for various applications .
Analyse Chemischer Reaktionen
Sodium dihydrogen phosphate dihydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with bases like sodium hydroxide to form sodium hydrogen phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]
Dehydration: When heated, it loses its water of crystallization to form anhydrous sodium dihydrogen phosphate.
Thermal Decomposition: At higher temperatures, it decomposes to form sodium pyrophosphate and water.
Wissenschaftliche Forschungsanwendungen
Sodium dihydrogen phosphate dihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sodium dihydrogen phosphate dihydrate involves its ability to release phosphate ions in aqueous solutions. These phosphate ions can participate in various biochemical and chemical processes, including buffering reactions and the formation of complex compounds . In biological systems, it acts as a buffering agent, helping to maintain the pH of solutions .
Vergleich Mit ähnlichen Verbindungen
Sodium dihydrogen phosphate dihydrate can be compared with other similar compounds, such as:
Disodium hydrogen phosphate (Na₂HPO₄): This compound is also used as a buffering agent but has a different pH range and solubility properties.
Trisodium phosphate (Na₃PO₄): It is a stronger base and is used in more alkaline conditions.
Monopotassium phosphate (KH₂PO₄): Similar to sodium dihydrogen phosphate dihydrate, but with potassium as the cation, it is used in different buffering systems.
Sodium dihydrogen phosphate dihydrate is unique due to its specific solubility and buffering capacity, making it suitable for a wide range of applications in both scientific research and industrial processes .
Eigenschaften
IUPAC Name |
sodium;dihydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGJHBYWREJQD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
